molecular formula C6H15NO B169564 R-2-Amino-2,3-dimethyl-butan-1-OL CAS No. 155158-75-1

R-2-Amino-2,3-dimethyl-butan-1-OL

Cat. No. B169564
M. Wt: 117.19 g/mol
InChI Key: NDBACGDBUINENU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-2-Amino-2,3-dimethyl-butan-1-OL, also known as L-THP, is a chiral building block that has gained significant attention in the field of organic chemistry due to its unique structure and properties. It is a white crystalline powder that is soluble in water and polar organic solvents. L-THP is widely used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. In

Mechanism Of Action

R-2-Amino-2,3-dimethyl-butan-1-OL acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products. It also acts as a ligand in asymmetric catalysis, promoting the formation of enantiomerically pure products. The mechanism of action of R-2-Amino-2,3-dimethyl-butan-1-OL is based on its ability to form stable complexes with metal ions, such as copper, zinc, and palladium. These complexes serve as catalysts in various chemical reactions, allowing for the selective formation of chiral products.

Biochemical And Physiological Effects

R-2-Amino-2,3-dimethyl-butan-1-OL has been shown to have various biochemical and physiological effects, including anti-inflammatory, antifungal, and insecticidal activities. R-2-Amino-2,3-dimethyl-butan-1-OL-1, an anti-inflammatory drug synthesized using R-2-Amino-2,3-dimethyl-butan-1-OL, has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. R-2-Amino-2,3-dimethyl-butan-1-OL-2, an antifungal drug synthesized using R-2-Amino-2,3-dimethyl-butan-1-OL, has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. R-2-Amino-2,3-dimethyl-butan-1-OL-3, an insecticide synthesized using R-2-Amino-2,3-dimethyl-butan-1-OL, has been shown to have potent insecticidal activity against various insect pests, including mosquitoes and aphids.

Advantages And Limitations For Lab Experiments

The use of R-2-Amino-2,3-dimethyl-butan-1-OL in lab experiments has several advantages, including its high efficiency and selectivity in asymmetric synthesis, its ability to form stable complexes with metal ions, and its wide range of scientific research applications. However, R-2-Amino-2,3-dimethyl-butan-1-OL also has some limitations, including its high cost, its limited availability, and its potential toxicity.

Future Directions

There are several future directions for the research and development of R-2-Amino-2,3-dimethyl-butan-1-OL, including the synthesis of new R-2-Amino-2,3-dimethyl-butan-1-OL derivatives with improved properties, the development of new synthetic methods for R-2-Amino-2,3-dimethyl-butan-1-OL, and the exploration of new scientific research applications for R-2-Amino-2,3-dimethyl-butan-1-OL. Additionally, the use of R-2-Amino-2,3-dimethyl-butan-1-OL in drug discovery and development is an area of active research, with the potential for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

R-2-Amino-2,3-dimethyl-butan-1-OL can be synthesized through various methods, including asymmetric synthesis, enzymatic resolution, and chiral pool synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to produce enantiomerically pure R-2-Amino-2,3-dimethyl-butan-1-OL. Enzymatic resolution utilizes enzymes to selectively convert one enantiomer of racemic R-2-Amino-2,3-dimethyl-butan-1-OL into its corresponding pure enantiomer. Chiral pool synthesis involves the use of chiral starting materials to produce R-2-Amino-2,3-dimethyl-butan-1-OL. Among these methods, asymmetric synthesis is the most commonly used method due to its high efficiency and selectivity.

Scientific Research Applications

R-2-Amino-2,3-dimethyl-butan-1-OL has a wide range of scientific research applications, including drug discovery and development, natural product synthesis, and agrochemical synthesis. R-2-Amino-2,3-dimethyl-butan-1-OL is a key intermediate in the synthesis of various natural products, such as the alkaloids (+)-solenopsin A and (-)-solenopsin A. It is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug R-2-Amino-2,3-dimethyl-butan-1-OL-1 and the antifungal drug R-2-Amino-2,3-dimethyl-butan-1-OL-2. Additionally, R-2-Amino-2,3-dimethyl-butan-1-OL is used in the synthesis of agrochemicals, such as the insecticide R-2-Amino-2,3-dimethyl-butan-1-OL-3.

properties

CAS RN

155158-75-1

Product Name

R-2-Amino-2,3-dimethyl-butan-1-OL

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2R)-2-amino-2,3-dimethylbutan-1-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(3,7)4-8/h5,8H,4,7H2,1-3H3/t6-/m0/s1

InChI Key

NDBACGDBUINENU-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@](C)(CO)N

SMILES

CC(C)C(C)(CO)N

Canonical SMILES

CC(C)C(C)(CO)N

synonyms

R-2-AMINO-2,3-DIMETHYL-BUTAN-1-OL

Origin of Product

United States

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